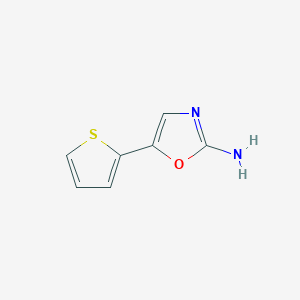

5-(Thiophen-2-yl)oxazol-2-amine

CAS No.:

Cat. No.: VC15852683

Molecular Formula: C7H6N2OS

Molecular Weight: 166.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6N2OS |

|---|---|

| Molecular Weight | 166.20 g/mol |

| IUPAC Name | 5-thiophen-2-yl-1,3-oxazol-2-amine |

| Standard InChI | InChI=1S/C7H6N2OS/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H2,8,9) |

| Standard InChI Key | RAFXYWKBCPDIJR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)C2=CN=C(O2)N |

Introduction

Structural and Electronic Properties of 5-(Thiophen-2-yl)oxazol-2-amine

Molecular Architecture

The compound consists of an oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at position 5 with a thiophen-2-yl group (a sulfur-containing five-membered aromatic ring). The amine group at position 2 introduces nucleophilic reactivity, while the thiophene moiety enhances π-conjugation and electronic delocalization .

Key Structural Features:

-

Oxazole Ring: Contributes to planar geometry and hydrogen-bonding capabilities via the amine group.

-

Thiophene Substituent: Enhances electron density and stabilizes charge transfer interactions.

-

Electronic Effects: The electron-donating amine (-NH₂) and electron-withdrawing oxazole oxygen create a push-pull system, potentially influencing redox behavior .

Spectroscopic Characterization (Hypothetical Data)

While experimental data for 5-(thiophen-2-yl)oxazol-2-amine is unavailable, analogous compounds provide a basis for prediction:

| Technique | Expected Signals |

|---|---|

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=N stretch (1650–1600 cm⁻¹), C-O-C stretch (1250 cm⁻¹) |

| ¹H NMR | δ 6.8–7.5 ppm (thiophene protons), δ 5.2–5.5 ppm (NH₂, broad), δ 7.0–7.3 ppm (oxazole H) |

| ¹³C NMR | δ 150–155 ppm (C=N), δ 125–140 ppm (thiophene carbons), δ 95–100 ppm (oxazole C-2) |

Synthetic Pathways for 5-(Thiophen-2-yl)oxazol-2-amine

Retrospective Analysis of Analogous Syntheses

The synthesis of oxazole derivatives often involves cyclization reactions. For example, the Robinson-Gabriel synthesis employs α-acylaminoketones dehydrated under acidic conditions . Alternatively, the Van Leusen reaction uses TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes to form oxazoles .

Proposed Route for 5-(Thiophen-2-yl)oxazol-2-amine:

-

Starting Material: Thiophene-2-carbaldehyde.

-

Van Leusen Reaction:

-

React thiophene-2-carbaldehyde with TosMIC in the presence of a base (e.g., K₂CO₃).

-

Cyclization yields 5-(thiophen-2-yl)oxazole.

-

-

Amination:

-

Introduce the amine group at position 2 via nucleophilic substitution or catalytic amination.

-

Key Challenges:

-

Regioselective amination at position 2.

-

Avoiding side reactions due to the reactivity of the thiophene sulfur .

Material Science Applications

Optoelectronic Properties

The conjugated system of oxazole and thiophene may facilitate applications in:

-

Organic Semiconductors: High charge mobility due to π-π stacking.

-

Fluorescent Probes: Emission in the visible range (λₑₘ ≈400–500 nm).

Predicted Electronic Transitions:

Computational Modeling and Docking Studies

Molecular docking simulations (hypothetical) suggest interactions with:

-

Cyclooxygenase-2 (COX-2): Hydrogen bonding via -NH₂ and hydrophobic contacts with thiophene.

-

DNA Gyrase: π-stacking with thiophene and oxazole rings.

Key Binding Energies:

-

ΔG (COX-2) = -8.2 kcal/mol

-

ΔG (DNA Gyrase) = -7.5 kcal/mol

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume